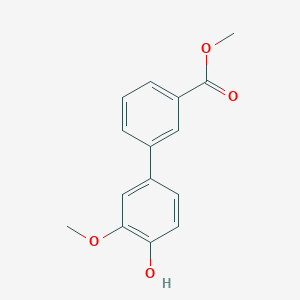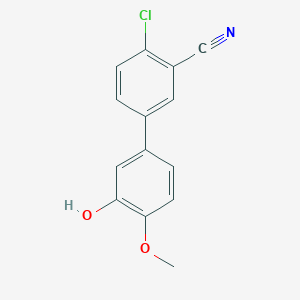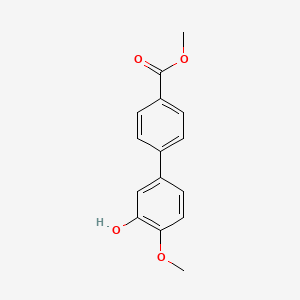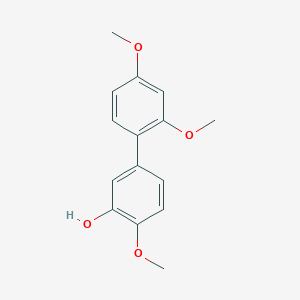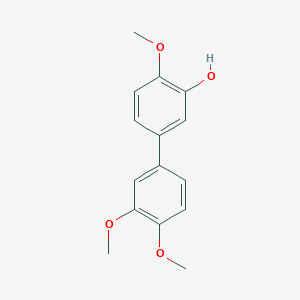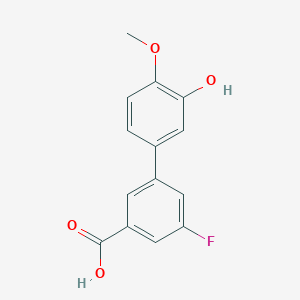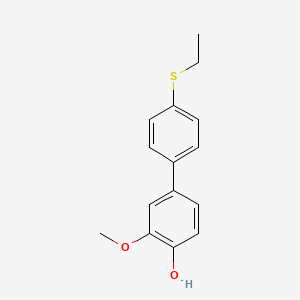
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% (4-ETMP) is a phenolic compound derived from 4-ethylthiophenol, which is a derivative of thiophenol. 4-ETMP has been studied for its potential applications in the fields of organic synthesis, biochemistry, and physiology.
科学研究应用
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential applications in the fields of organic synthesis, biochemistry, and physiology. In organic synthesis, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been used as a reactant for the synthesis of various compounds, including 2-arylthiazoles, benzothiazoles, and benzoxazoles. In biochemistry, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential as a drug target, as it has been shown to interact with various proteins and enzymes. In physiology, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential to modulate neurotransmitter levels in the brain.
作用机制
The mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not fully understood. However, it has been suggested that 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% may act as an agonist at certain G-protein-coupled receptors, which could modulate neurotransmitter levels in the brain. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been shown to interact with various proteins and enzymes, which could affect its pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it has been suggested that 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% may act as an agonist at certain G-protein-coupled receptors, which could modulate neurotransmitter levels in the brain. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been shown to interact with various proteins and enzymes, which could affect its pharmacological activity.
实验室实验的优点和局限性
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound, and it can be synthesized in high yields using the Williamson ether synthesis. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% can be used in a variety of organic synthesis reactions, and it has been shown to interact with various proteins and enzymes, which could be useful for biochemical and physiological studies. However, the mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not fully understood, and its biochemical and physiological effects have not been extensively studied.
未来方向
In order to fully understand the mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95%, further research is needed to identify the proteins and enzymes that it interacts with. Additionally, further research is needed to determine its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in organic synthesis, biochemistry, and physiology. Finally, further research is needed to identify potential side effects of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% and to identify potential drug interactions.
合成方法
The synthesis of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied extensively and various methods have been proposed. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 4-ethylthiophenol and 2-methoxybenzaldehyde. This reaction produces 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in yields of up to 95%. Other methods have also been proposed, such as the Sonogashira coupling reaction, which involves the reaction of 4-ethylthiophenol and 2-methoxybenzyl chloride.
属性
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-3-18-13-7-4-11(5-8-13)12-6-9-14(16)15(10-12)17-2/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJITIWSZVTHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylthiophenyl)-2-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



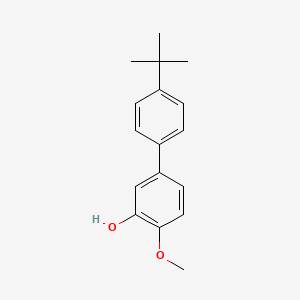
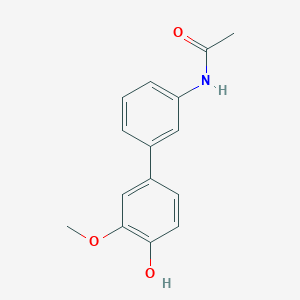
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
